molecular formula C12H19N3O4S B14385867 N,N-diethylethanamine;2,4-dinitrobenzenethiol CAS No. 88332-89-2

N,N-diethylethanamine;2,4-dinitrobenzenethiol

Cat. No.: B14385867
CAS No.: 88332-89-2
M. Wt: 301.36 g/mol
InChI Key: ZKJOYUBCCLUSQT-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;2,4-dinitrobenzenethiol: is a compound that combines the properties of both N,N-diethylethanamine and 2,4-dinitrobenzenethiol. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2,4-dinitrobenzenethiol typically involves the reaction of N,N-diethylethanamine with 2,4-dinitrobenzenethiol. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-diethylethanamine;2,4-dinitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;2,4-dinitrobenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .

Properties

CAS No.

88332-89-2

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N,N-diethylethanamine;2,4-dinitrobenzenethiol

InChI

InChI=1S/C6H4N2O4S.C6H15N/c9-7(10)4-1-2-6(13)5(3-4)8(11)12;1-4-7(5-2)6-3/h1-3,13H;4-6H2,1-3H3

InChI Key

ZKJOYUBCCLUSQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S

Origin of Product

United States

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